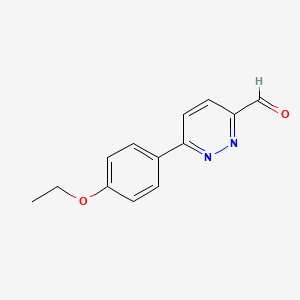

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde

Description

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde is a pyridazine derivative featuring a 4-ethoxyphenyl substituent at position 6 and a carbaldehyde group at position 3. Pyridazine derivatives are of significant interest in medicinal and materials chemistry due to their heteroaromatic structure, which enables diverse reactivity and interactions. Structural characterization of such compounds typically employs crystallographic tools like the SHELX software suite, a standard in small-molecule and macromolecular refinement .

Properties

IUPAC Name |

6-(4-ethoxyphenyl)pyridazine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-12-6-3-10(4-7-12)13-8-5-11(9-16)14-15-13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUZOFUQXHXLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00790318 | |

| Record name | 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00790318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699022-63-4 | |

| Record name | 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00790318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a halogenated pyridazine.

Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the pyridazine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 6-(4-Ethoxyphenyl)pyridazine-3-carboxylic acid.

Reduction: 6-(4-Ethoxyphenyl)pyridazine-3-methanol.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in reactions that lead to the formation of more complex heterocyclic compounds.

Key Reactions:

- Condensation Reactions: Can undergo condensation with amines or other nucleophiles to form various derivatives.

- Electrophilic Aromatic Substitution: The ethoxy group enhances electrophilicity, making it suitable for further functionalization.

Biology

In biological research, this compound has been investigated for its potential role as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

- Kinase Inhibition: Research has shown that derivatives of pyridazine compounds exhibit inhibitory effects on specific kinases involved in cancer pathways. For instance, studies have demonstrated that modifications to the pyridazine scaffold can enhance selectivity against human kinases while maintaining efficacy against pathogenic organisms like Trypanosoma brucei .

| Compound | Target Kinase | Activity | Selectivity |

|---|---|---|---|

| This compound | GSK-3β | Moderate | High |

| Analog A | CDK-2 | High | Low |

Medicine

The potential medicinal applications of this compound are significant. Its derivatives have been explored for their therapeutic effects against various diseases.

Therapeutic Potential:

- Antimicrobial Activity: Some studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties: The ability to inhibit specific kinases positions this compound as a potential lead in anticancer drug development.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The primary structural analogs of 6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde include derivatives with varying substituents at position 6 of the pyridazine ring. A key comparator is 6-(Trifluoromethyl)pyridazine-3-carbaldehyde (CAS: 1245643-49-5), which replaces the ethoxyphenyl group with a trifluoromethyl (-CF₃) group .

- Electronic Effects :

- The 4-ethoxyphenyl group is electron-donating due to the resonance-donating capability of the ethoxy (-OCH₂CH₃) substituent. This may activate the pyridazine ring toward electrophilic substitution and increase the nucleophilicity of the carbaldehyde group.

- In contrast, the -CF₃ group is strongly electron-withdrawing, which deactivates the pyridazine ring and could reduce the reactivity of the carbaldehyde moiety.

Physicochemical Properties

| Property | This compound | 6-(Trifluoromethyl)pyridazine-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂ (estimated) | C₆H₃F₃N₂O |

| Molecular Weight | ~228 g/mol (estimated) | 176 g/mol (calculated) |

| Substituent Electronic Effect | Electron-donating | Electron-withdrawing |

| Lipophilicity (LogP) | Higher (due to ethoxyphenyl) | Lower (due to polar -CF₃ group) |

Note: Exact data for this compound are unavailable in the provided evidence; estimates are based on structural analogs.

Research Findings

- Synthetic Utility: Both compounds serve as versatile intermediates.

- Crystallography : Structural studies of such compounds often utilize SHELX software for refinement, ensuring accurate determination of molecular geometry .

Biological Activity

6-(4-Ethoxyphenyl)pyridazine-3-carbaldehyde, a pyridazine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Effects: Similar pyridazine derivatives have shown promise in antibacterial activity, indicating potential for this compound as well.

Antinociceptive and Anti-inflammatory Effects

Research indicates that pyridazine derivatives can exhibit significant antinociceptive (pain-relieving) and anti-inflammatory activities. A study highlighted that certain derivatives demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Antimicrobial Activity

Pyridazine derivatives are known for their antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound is limited, its structural similarity suggests potential antimicrobial activity.

Study 1: Analgesic Activity

A comparative analysis involving various pyridazine derivatives demonstrated that compounds with similar structural motifs exhibited analgesic properties without significant side effects . This suggests that this compound may also possess such therapeutic effects.

Study 2: Antioxidant Properties

In vitro studies have indicated that certain pyridazine derivatives can scavenge free radicals effectively. This antioxidant activity is critical in preventing cellular damage associated with oxidative stress .

Data Table: Biological Activities of Pyridazine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.